Cas no 177167-52-1 (1,3-dichloro-5-iodo-2-methylBenzene)

1,3-Dichloro-5-iodo-2-methylbenzene is a halogenated aromatic compound featuring chloro and iodo substituents on a methyl-substituted benzene ring. Its distinct substitution pattern makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki or Sonogashira couplings, where the iodine moiety offers enhanced reactivity. The methyl group at the 2-position provides steric and electronic effects that can influence regioselectivity in further functionalization. This compound is useful in pharmaceutical and agrochemical research, where precise halogenation is critical for structure-activity studies. High purity grades ensure consistent performance in demanding applications. Proper handling is advised due to potential reactivity and toxicity hazards associated with halogenated aromatics.
1,3-dichloro-5-iodo-2-methylBenzene structure
177167-52-1 structure
Product Name:1,3-dichloro-5-iodo-2-methylBenzene
CAS No:177167-52-1
MF:C7H5Cl2I
MW:286.925072431564
CID:2111531
PubChem ID:16091236
Update Time:2025-05-19

1,3-dichloro-5-iodo-2-methylBenzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-dichloro-5-iodo-2-methylBenzene
    • RIQUEWZYAUZWRN-UHFFFAOYSA-N
    • E90323
    • AKOS024263409
    • MFCD09953244
    • CS-0191229
    • 2,6-Dichloro-4-iodotoluene
    • SCHEMBL13033949
    • DA-30279
    • 177167-52-1
    • Inchi: 1S/C7H5Cl2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3
    • InChI Key: RIQUEWZYAUZWRN-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(C)=C(C=1)Cl)Cl

Computed Properties

  • Exact Mass: 285.88130Da
  • Monoisotopic Mass: 285.88130Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 0Ų

1,3-dichloro-5-iodo-2-methylBenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010006431-250mg
2,6-Dichloro-4-iodotoluene
177167-52-1 97%
250mg
484.80 USD 2021-07-06
Alichem
A010006431-500mg
2,6-Dichloro-4-iodotoluene
177167-52-1 97%
500mg
782.40 USD 2021-07-06
Alichem
A010006431-1g
2,6-Dichloro-4-iodotoluene
177167-52-1 97%
1g
1,564.50 USD 2021-07-06
Aaron
AR021QAD-250mg
2,6-Dichloro-4-iodotoluene
177167-52-1 95%
250mg
$513.00 2025-02-13
Aaron
AR021QAD-500mg
2,6-Dichloro-4-iodotoluene
177167-52-1 95%
500mg
$583.00 2025-02-13

Additional information on 1,3-dichloro-5-iodo-2-methylBenzene

1,3-Dichloro-5-Iodo-2-Methylbenzene: A Comprehensive Overview

1,3-Dichloro-5-iodo-2-methylbenzene (CAS No. 177167-52-1) is a highly specialized organic compound with a unique structure and diverse applications in various fields of chemistry and materials science. This compound, characterized by its dichloro, iodo, and methylbenzene substituents, has garnered significant attention due to its potential in advanced chemical synthesis and its role in cutting-edge research.

The molecular structure of 1,3-dichloro-5-iodo-2-methylbenzene is a derivative of benzene, a six-membered aromatic ring. The substitution pattern involves two chlorine atoms at the 1 and 3 positions, an iodine atom at the 5 position, and a methyl group at the 2 position. This specific arrangement of substituents imparts unique electronic properties to the molecule, making it a valuable substrate for various chemical transformations.

Recent studies have highlighted the importance of dichlorobenzene derivatives in the development of novel materials with tailored electronic properties. For instance, researchers have explored the use of 1,3-dichloro-5-iodo-2-methylbenzene as a precursor for synthesizing advanced polymers and organic semiconductors. The presence of both halogen atoms (chlorine and iodine) and the methyl group provides opportunities for functionalization, enabling the creation of materials with enhanced conductivity and stability.

In the field of medicinal chemistry, methylbenzene derivatives like 1,3-dichloro-5-iodo-2-methylbenzene have been investigated for their potential as pharmacophores or intermediates in drug design. The compound's ability to undergo nucleophilic aromatic substitution reactions makes it a versatile building block for constructing bioactive molecules with complex architectures.

Moreover, the synthesis of 1,3-dichloro-5-iodo-2-methylbenzene has been optimized through innovative methodologies that minimize environmental impact and improve yield. For example, recent advancements in catalytic processes have enabled the selective introduction of halogen substituents onto aromatic rings under mild conditions.

From an industrial perspective, the demand for highly functionalized aromatic compounds like dichlorobenzene derivatives continues to grow due to their applications in electronics, coatings, and specialty chemicals. The ability to precisely control substitution patterns on aromatic rings is critical for achieving desired material properties.

In conclusion, 1,3-dichloro-5-iodo-2-methylbenzene stands as a prime example of how tailored molecular design can lead to innovative materials with wide-ranging applications. As research in this area progresses, we can expect further discoveries that will expand our understanding of this compound's potential.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.